RS 23597-190

描述

属性

IUPAC Name |

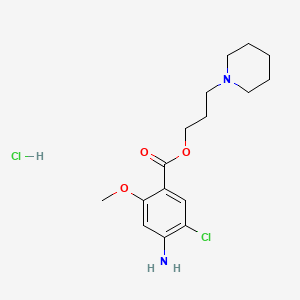

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZLBYYNMGQIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164374 | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149719-06-2 | |

| Record name | RS 23597-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Precision of RS 23597-190: A Technical Guide to its 5-HT4 Receptor Antagonism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RS 23597-190, a potent and selective 5-HT4 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates key pharmacological data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive understanding of this significant research compound.

Core Mechanism of Action: Competitive Antagonism at the 5-HT4 Receptor

This compound, chemically identified as 3-(piperdine-1-yl)-propyl-4-amino-5-chloro-2-methoxy benzoate hydrochloride, operates primarily as a high-affinity, selective, and competitive antagonist at the serotonin 4 (5-HT4) receptor.[1][2][3][4][5] Its mechanism involves binding to the 5-HT4 receptor without initiating the intracellular signaling cascade that is typically triggered by the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT). By occupying the receptor's binding site, this compound effectively blocks the receptor from being activated by 5-HT or other 5-HT4 agonists. This competitive antagonism has been demonstrated in various in vitro and in vivo models, establishing this compound as a valuable tool for the characterization of 5-HT4 receptor function.[1]

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified through a series of rigorous pharmacological assays. The following tables summarize the key affinity and potency values of this compound at the 5-HT4 receptor and its selectivity over other receptor subtypes.

Table 1: Affinity and Potency of this compound at the 5-HT4 Receptor

| Parameter | Agonist Used | Preparation | Value | Reference |

| pA2 | 5-HT | Rat oesophageal muscularis mucosae | 7.8 ± 0.1 | [1] |

| -log KB | Renzapride | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |

| -log KB | SC-53116 | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |

| -log KB | 5-HT (high potency phase) | Guinea-pig ileal mucosal sheets | 7.3 | [1] |

Table 2: Selectivity Profile of this compound at Various Receptors

| Receptor Subtype | Assay Type | Preparation | Apparent Affinity (-log Ki) | Reference |

| 5-HT3 | Radioligand Binding ([3H]-quipazine) | NG 108-15 cell membranes | 5.7 ± 0.1 | [1] |

| 5-HT3 | Radioligand Binding ([3H]-RS 42358-197) | Rat cerebral cortex membranes | 5.7 ± 0.1 | [1] |

| 5-HT1A | Radioligand Binding | Not specified | < 5.5 | [1] |

| 5-HT2 | Radioligand Binding | Not specified | < 5.5 | [1] |

| Muscarinic M1, M2, M3, M4 | Radioligand Binding | Not specified | < 5.5 | [1] |

| Dopamine D1, D2 | Radioligand Binding | Not specified | < 5.5 | [1] |

| Sigma-1 | Radioligand Binding | Guinea pig brain | 8.4 (pKi) | [6] |

| Sigma-2 | Radioligand Binding | Guinea pig brain | 6.2 (pKi) | [6] |

Visualizing the Mechanism and Pathways

To further elucidate the mechanism of action of this compound and the context in which it operates, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The characterization of this compound relies on a series of well-defined in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is representative for determining the affinity of this compound for 5-HT3 receptors in NG 108-15 cell membranes and rat cerebral cortex.

1. Membrane Preparation:

-

NG 108-15 Cells:

-

Harvest cultured NG 108-15 cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Rat Cerebral Cortex:

-

Dissect the cerebral cortex from rats and place it in ice-cold buffer.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Follow a similar differential centrifugation procedure as described for the NG 108-15 cells to isolate the membrane fraction.

-

2. Binding Assay:

-

In a final volume of 250 µL, combine:

-

50 µL of membrane suspension (containing a specified amount of protein).

-

50 µL of radioligand (e.g., [3H]-quipazine or [3H]-RS 42358-197) at a concentration near its Kd.

-

50 µL of various concentrations of this compound or buffer (for total binding) or a saturating concentration of a known 5-HT3 antagonist (e.g., ondansetron) for determining non-specific binding.

-

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The -log Ki is then reported as the apparent affinity.

Functional Antagonism in Rat Oesophageal Muscularis Mucosae (Schild Analysis)

This functional assay is used to determine the potency of this compound as a competitive antagonist.

1. Tissue Preparation:

-

Euthanize a rat and dissect the oesophagus.

-

Isolate the muscularis mucosae layer and cut it into strips.

-

Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

2. Experimental Procedure:

-

Pre-contract the tissue with a submaximal concentration of a contractile agent such as carbachol.

-

Once a stable contraction is achieved, generate a cumulative concentration-response curve for the relaxant effect of 5-HT.

-

Wash the tissue thoroughly to allow it to return to its baseline tension.

-

Incubate the tissue with a known concentration of this compound for a sufficient time to allow for equilibrium to be reached.

-

In the continued presence of this compound, generate a second concentration-response curve for 5-HT. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

Repeat this procedure with several different concentrations of this compound.

3. Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from unity.

-

The pA2 value is determined from the x-intercept of the regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and selectivity for the 5-HT4 receptor, where it acts as a competitive antagonist.[1] Its utility in elucidating the physiological and pathophysiological roles of the 5-HT4 receptor is supported by a robust body of quantitative data obtained from rigorous experimental protocols. This technical guide provides a centralized resource for researchers to understand and apply this compound in their scientific investigations.

References

- 1. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the 5-hydroxytryptamine receptor mediating the 'maintained' short-circuit current response in guinea-pig ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the 5-hydroxytryptamine receptor mediating the 'maintained' short-circuit current response in guinea-pig ileal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

RS 23597-190: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RS 23597-190, a potent and selective 5-HT₄ receptor antagonist. The document details its discovery, proposed synthesis pathway, and extensive pharmacological characterization. Quantitative data from key in vitro and in vivo studies are summarized in structured tables for clarity. Detailed experimental protocols for the principal assays used to characterize this compound are also provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the scientific process behind its evaluation.

Discovery and Pharmacological Profile

This compound, chemically identified as 3-(piperidine-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, was first reported as a high-affinity and selective competitive antagonist for the 5-HT₄ receptor.[1] Its discovery provided a valuable pharmacological tool for the characterization of 5-HT₄ receptor function both in vitro and in vivo.

The initial characterization of this compound demonstrated its potent antagonism of 5-HT₄ receptor-mediated responses in various tissues. For instance, it competitively antagonized the relaxation of rat esophageal muscularis mucosae precontracted with carbachol.[1] Further studies in guinea-pig ileal mucosal sheets and rat isolated vagus nerve confirmed its selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor subtype.[1] While exhibiting high affinity for the 5-HT₄ receptor, this compound shows significantly lower affinity for other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂, 5-HT₃), as well as muscarinic and dopamine receptors.[1]

In vivo studies have shown that this compound can antagonize 5-HT-induced tachycardia in micropigs, although it is rapidly metabolized.[2] In rats, intravenous infusion of this compound was found to antagonize the von Bezold-Jarisch reflex induced by a 5-HT₃ agonist, suggesting that at higher concentrations, it can interact with 5-HT₃ receptors.[1]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of structurally related compounds. The synthesis likely involves two key precursors: 4-amino-5-chloro-2-methoxybenzoic acid and 3-(piperidin-1-yl)propan-1-ol. The final step would be an esterification reaction between these two molecules.

The proposed synthesis can be visualized as a two-step process starting from commercially available materials.

Caption: Proposed multi-step synthesis of this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Receptor/Tissue | Agonist (for functional assays) | Value | Reference |

| pA₂ | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | 5-HT | 7.8 ± 0.1 | [1] |

| -log KB | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | Renzapride | 8.0 ± 0.01 | [1] |

| -log KB | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | SC-53116 | 8.0 ± 0.01 | [1] |

| -log KB | 5-HT₄ (Guinea-Pig Ileal Mucosal Sheets) | 5-HT (high potency phase) | 7.3 | [1] |

| -log Ki | 5-HT₃ (NG 108-15 cell membranes) | [³H]-Quipazine | 5.7 ± 0.1 | [1] |

| -log Ki | 5-HT₃ (Rat Cerebral Cortex membranes) | [³H]-RS 42358-197 | 5.7 ± 0.1 | [1] |

| -log Ki | Various (5-HT₁ₐ, 5-HT₂, Muscarinic M₁-M₄, Dopamine D₁, D₂) | - | < 5.5 | [1] |

Table 2: In Vivo Efficacy

| Assay | Species | Agonist | Endpoint | Value | Reference |

| von Bezold-Jarisch Reflex | Conscious Rat | 2-Methyl-5-HT | Antagonism (ID₅₀) | 300 µg/kg/min (i.v. infusion) | [1] |

| 5-HT-induced Tachycardia | Anesthetized Micropig | 5-HT | Antagonism (Half-life) | 77 (63-99) min (at 6 mg/kg, i.v.) | [1][2] |

Experimental Protocols

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Proposed)

-

Step 1: Methylation of 4-aminosalicylic acid. 4-aminosalicylic acid is reacted with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to yield 4-amino-2-methoxybenzoic acid.

-

Step 2: Chlorination of 4-amino-2-methoxybenzoic acid. The product from the previous step is then subjected to electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to introduce a chlorine atom at the 5-position, yielding 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of 3-(piperidin-1-yl)propan-1-ol (Proposed)

-

Piperidine is reacted with 3-chloro-1-propanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) via a nucleophilic substitution reaction to yield 3-(piperidin-1-yl)propan-1-ol.

Final Esterification and Salt Formation (Proposed)

-

4-amino-5-chloro-2-methoxybenzoic acid is coupled with 3-(piperidin-1-yl)propan-1-ol. This can be achieved through several standard esterification methods, such as:

-

DCC/DMAP coupling: Reacting the acid and alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Acid chloride formation: Converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.

-

-

The resulting free base of this compound is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

In Vitro 5-HT₄ Receptor Antagonism in Rat Esophageal Muscularis Mucosae

This protocol is based on the methodology described by Eglen et al. (1993).[1]

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the esophagus is removed. The tunica muscularis mucosae is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Experimental Procedure:

-

Tissues are allowed to equilibrate under a resting tension of approximately 0.5 g for at least 60 minutes.

-

The tissues are pre-contracted with carbachol (typically 1 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves to 5-HT are generated to induce relaxation.

-

To determine the antagonist properties of this compound, tissues are incubated with various concentrations of the antagonist for a predetermined period (e.g., 30-60 minutes) before repeating the 5-HT concentration-response curve.

-

-

Data Analysis: The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.

Caption: Experimental workflow for the isolated organ bath assay.

Radioligand Binding Assay for 5-HT₃ Receptors

This protocol is based on the methodology for studying 5-HT₃ receptor binding as referenced in Eglen et al. (1993).[1]

-

Membrane Preparation: Membranes are prepared from NG108-15 cells or rat cerebral cortex. The tissue/cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed and re-suspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a specific 5-HT₃ radioligand (e.g., [³H]-Quipazine) at a concentration close to its Kd.

-

Various concentrations of the competing ligand (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT₃ ligand (e.g., ondansetron).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway

This compound acts as an antagonist at the 5-HT₄ receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. By binding to the receptor, this compound prevents the endogenous ligand, serotonin (5-HT), from binding and activating the downstream signaling cascade.

Caption: Antagonistic action of this compound on the 5-HT₄ receptor signaling cascade.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT₄ receptor antagonist. Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the 5-HT₄ receptor. This guide provides a detailed summary of its discovery, a plausible synthesis pathway, quantitative pharmacological data, and the experimental protocols used for its characterization. The provided visualizations of the synthesis and signaling pathways offer a clear and concise understanding of this important pharmacological tool. Further research into the synthesis and therapeutic applications of this compound and its analogs may lead to the development of novel treatments for various disorders.

References

An In-depth Technical Guide to the Chemical Properties and Structure of RS 23597-190

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 23597-190 is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro experiments are presented, along with a summary of its binding affinity and antagonist activity. Furthermore, this document includes visualizations of the 5-HT4 receptor signaling pathway and a typical experimental workflow for its characterization, designed to aid researchers in understanding and utilizing this valuable pharmacological tool.

Chemical Properties and Structure

This compound, also known as 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, is a synthetic organic compound with a well-defined chemical structure and distinct physicochemical properties.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride[1] |

| Synonyms | RS-23597-190, RS 23597[2] |

| Molecular Formula | C16H23ClN2O3 · HCl[3] |

| Molecular Weight | 363.28 g/mol [3] |

| CAS Number | 149719-06-2[3][4] |

| Appearance | White to off-white or beige solid/powder |

| Solubility | Soluble in water up to 100 mM.[3] Also soluble in DMSO. |

| Storage | Store at room temperature.[3] |

| SMILES | COc1cc(c(cc1C(=O)OCCCN1CCCCC1)Cl)N.[Cl] |

| InChI Key | QLZLBYYNMGQIAR-UHFFFAOYSA-N |

Pharmacological Profile

This compound is characterized as a high-affinity and selective competitive antagonist for the 5-HT4 receptor. Its pharmacological activity has been extensively studied in various in vitro and in vivo models.

Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[2][5] this compound exerts its antagonist effect by binding to the 5-HT4 receptor and preventing the binding of serotonin and other agonists, thereby inhibiting this signaling cascade.

In Vitro Activity

The antagonist properties of this compound have been quantified in functional assays and radioligand binding studies.

Table 2: In Vitro Pharmacological Data for this compound

| Assay | Species/Tissue | Agonist | Parameter | Value | Reference |

| Relaxation Assay | Rat oesophageal muscularis mucosae | 5-HT | pA2 | 7.8 ± 0.1 | [6] |

| Relaxation Assay | Rat oesophageal muscularis mucosae | Renzapride or SC-53116 | -log KB | 8.0 ± 0.01 | [6] |

| Short-Circuit Current | Guinea-pig ileal mucosa | 5-HT | -log KB | 7.3 | [6] |

Selectivity Profile

This compound exhibits high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors.

Table 3: Binding Affinity Profile of this compound at Various Receptors

| Receptor | Species/Tissue | Radioligand | Parameter | Value (-log Ki) | Reference |

| 5-HT3 | NG108-15 cells | [3H]-Quipazine | -log Ki | 5.7 ± 0.1 | [6] |

| 5-HT3 | Rat cerebral cortex | [3H]-RS 42358-197 | -log Ki | 5.7 ± 0.1 | [6] |

| 5-HT1A | - | - | -log Ki | < 5.5 | [6] |

| 5-HT2 | - | - | -log Ki | < 5.5 | [6] |

| Dopamine D1 | - | - | -log Ki | < 4.0 | |

| Dopamine D2 | - | - | -log Ki | < 3.0 | |

| Muscarinic M1-M4 | - | - | -log Ki | < 4.5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Rat Oesophageal Muscularis Mucosae Relaxation Assay

This functional assay is used to determine the antagonist potency (pA2) of compounds at the 5-HT4 receptor.

Objective: To measure the ability of this compound to antagonize 5-HT-induced relaxation of pre-contracted rat oesophageal tissue.

Materials:

-

Male Sprague-Dawley rats

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbachol

-

Serotonin (5-HT)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: The oesophagus is removed from a euthanized rat and the tunica muscularis mucosae is isolated.

-

Mounting: The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 400 mg for at least 60 minutes, with washes every 15 minutes.

-

Contraction: The tissue is pre-contracted with a submaximal concentration of carbachol (e.g., 300 nM).

-

Antagonist Incubation: Once a stable contraction is achieved, this compound (or vehicle) is added to the organ bath and incubated for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to 5-HT is then constructed to induce relaxation.

-

Data Analysis: The concentration of 5-HT required to produce 50% of the maximal relaxation (EC50) is determined in the absence and presence of different concentrations of this compound. The dose-ratio is calculated and a Schild plot is constructed to determine the pA2 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor and other receptors.

Objective: To measure the ability of this compound to displace a specific radioligand from the 5-HT4 receptor.

Materials:

-

Tissue homogenates containing the 5-HT4 receptor (e.g., from guinea-pig striatum or cells expressing the cloned human receptor).

-

Radioligand specific for the 5-HT4 receptor (e.g., [3H]-GR113808).

-

This compound and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-labeled 5-HT4 ligand, e.g., 10 µM GR113808).

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to obtain a membrane pellet, which is then resuspended in fresh assay buffer. Protein concentration is determined.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serotonin Receptor Selectivity Profile of RS 23597-190

Introduction

RS 23597-190 [3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride] is a well-characterized pharmacological tool primarily recognized as a high-affinity, selective, and competitive antagonist of the serotonin 5-HT₄ receptor.[1][2][3] Its utility has been demonstrated in numerous in vitro studies for the identification and characterization of 5-HT₄ receptor function.[2] While its primary activity is at the 5-HT₄ receptor, comprehensive profiling has revealed interactions with other receptors, notably the 5-HT₃ and sigma-1 receptors, at different affinities. This document provides a detailed technical overview of its binding affinity and functional antagonism across various serotonin receptor subtypes and other relevant targets, including detailed experimental protocols and pathway visualizations.

Data Presentation: Binding and Functional Affinity Profile

The selectivity of this compound is summarized below. The data is compiled from radioligand binding assays and in vitro functional studies, presented in logarithmic scale (pKi, -log Ki, pA₂, -log KB) for ease of comparison. A higher value indicates a higher affinity.

| Receptor Target | Assay Type | Species/Tissue | Value (log unit) | Notes |

| 5-HT₄ | Functional Antagonism | Rat Oesophagus | pA₂ = 7.8 ± 0.1 | Competitive antagonism of 5-HT-induced relaxation. Schild slope = 1.2 ± 0.2.[2] |

| 5-HT₄ | Functional Antagonism | (Not Specified) | -log KB = 8.0 ± 0.01 | Using renzapride or SC-53116 as agonists.[2] |

| 5-HT₄ | Functional Antagonism | Guinea-Pig Ileum | -log KB = 7.3 | Antagonism of the high-potency phase of 5-HT-induced increases in short-circuit current.[2] |

| Sigma-1 | Radioligand Binding | Guinea-Pig Brain | pKi = 8.4 | High affinity for sigma-1 sites.[4] |

| 5-HT₃ | Radioligand Binding | NG 108-15 Cells | -log Ki = 5.7 ± 0.1 | Labeled by [³H]-quipazine.[2] |

| 5-HT₃ | Radioligand Binding | Rat Cerebral Cortex | -log Ki = 5.7 ± 0.1 | Labeled by [³H]-RS 42358-197.[2] |

| 5-HT₃ | Functional Antagonism | Guinea-Pig Ileum | No antagonism | Failed to antagonize contractile responses to 5-HT at concentrations up to 10 µM.[2] |

| Sigma-2 | Radioligand Binding | Guinea-Pig Brain | pKi = 6.2 | Moderate affinity for sigma-2 sites.[4] |

| 5-HT₁ₐ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |

| 5-HT₂ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |

| Dopamine D₁ & D₂ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |

| Muscarinic M₁-M₄ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays (5-HT₃ and Sigma Receptors)

This protocol outlines a generalized competitive binding assay used to determine the binding affinity (Ki) of this compound for various receptors.

-

Tissue/Cell Preparation:

-

Tissues such as guinea pig brain or rat cerebral cortex are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).[2][4]

-

Alternatively, cultured cells (e.g., NG 108-15) are harvested.[2]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a method such as the Bradford assay.

-

-

Assay Procedure:

-

The assay is conducted in tubes containing the prepared cell membranes, a specific radioligand (e.g., [³H]-quipazine for 5-HT₃ sites or [³H]RS-23597-190 for sigma-1 sites), and varying concentrations of the unlabeled competitor drug (this compound).[2][4]

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a saturating, non-radioactive ligand.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the bound radioligand from the free radioligand.

-

Filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

-

Data Analysis:

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.

-

The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Functional Antagonism Assay (5-HT₄ Receptors)

This protocol describes the Schild analysis method used to quantify the competitive antagonism of this compound at 5-HT₄ receptors in isolated tissue.

-

Tissue Preparation:

-

Rats are euthanized, and the esophagus is excised. The muscularis mucosae layer is isolated and cut into strips.[2]

-

Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).

-

Tissues are placed under a resting tension and allowed to equilibrate for a period (e.g., 60 minutes).

-

-

Experimental Procedure:

-

The tissue strips are pre-contracted with a fixed concentration of a muscarinic agonist, such as carbachol.[2]

-

Once a stable contraction is achieved, a cumulative concentration-response curve is generated for a 5-HT₄ agonist (e.g., serotonin or renzapride), which induces relaxation in the pre-contracted tissue.

-

The tissues are then washed to return to baseline.

-

The preparation is incubated with a fixed concentration of the antagonist, this compound, for a set period (e.g., 30-60 minutes).

-

The cumulative concentration-response curve for the 5-HT₄ agonist is repeated in the presence of the antagonist.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

The concentration ratios (CR) are calculated for each antagonist concentration. The CR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

For a competitive antagonist, this relationship should be linear. The pA₂ value is determined as the x-intercept of the regression line. The pA₂ represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the original response.[2]

-

A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.[2]

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: 5-HT₄ Receptor Antagonism by this compound.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of RS 23597-190 for 5-HT4 Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive technical overview of the binding characteristics of RS 23597-190, a potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the relevant cellular signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the 5-HT4 receptor. Its binding characteristics have been quantified through various in vitro pharmacological assays. The data presented below is compiled from studies on different tissue preparations and using various experimental paradigms.

| Parameter | Value | Agonist/Radioligand | Tissue/Cell Line | Reference |

| pA2 | 7.8 ± 0.1 | 5-HT | Rat oesophageal muscularis mucosae | [1] |

| -log KB | 8.0 ± 0.01 | Renzapride or SC-53116 | Rat oesophageal muscularis mucosae | [1] |

| -log KB | 7.3 | 5-HT | Guinea-pig ileal mucosal sheets | [1] |

Table 1: 5-HT4 Receptor Antagonist Potency of this compound.

Receptor Selectivity Profile

The selectivity of a compound is as crucial as its affinity for the primary target. This compound exhibits a favorable selectivity profile, displaying significantly lower affinity for other serotonin receptor subtypes and unrelated receptors. Notably, it also interacts with sigma-1 binding sites.

| Receptor/Site | -log Ki (apparent affinity) | Radioligand | Tissue/Cell Line | Reference |

| Sigma-1 | 8.4 | [3H]RS-23597-190 | Guinea pig brain | [2][3] |

| Sigma-2 | 6.2 | N/A | Guinea pig brain | [2][3] |

| 5-HT3 | 5.7 ± 0.1 | [3H]-quipazine | NG 108-15 cells | [1] |

| 5-HT3 | 5.7 ± 0.1 | [3H]-RS 42358-197 | Rat cerebral cortex | [1] |

| 5-HT1A, 5-HT2 | < 5.5 | N/A | N/A | [1] |

| Muscarinic M1-M4 | < 5.5 | N/A | N/A | [1] |

| Dopamine D1, D2 | < 5.5 | N/A | N/A | [1] |

Table 2: Binding Affinity of this compound at various non-5-HT4 receptors and binding sites.

Experimental Protocols

The characterization of this compound's binding affinity involves both functional assays and radioligand binding studies. Below are detailed methodologies representative of those used in the cited literature.

Functional Antagonism Assay (Schild Analysis)

This method assesses the ability of an antagonist to competitively inhibit the response of a tissue to an agonist. The pA2 value, a measure of antagonist potency, is derived from this analysis.

-

Tissue Preparation: The muscularis mucosae is dissected from the rat esophagus and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contraction: Tissues are pre-contracted with a submaximal concentration of carbachol to induce a stable tone.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT) is generated to measure its relaxing effect on the pre-contracted tissue.

-

Antagonist Incubation: Tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Data Analysis: The experiment is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 is the intercept on the x-axis, and the slope should not be significantly different from unity for competitive antagonism.[1]

Radioligand Binding Assay

Radioligand binding assays directly measure the interaction of a compound with a receptor. The following is a generalized protocol for determining the affinity of a competitive ligand at the 5-HT4 receptor using a radiolabeled antagonist like [3H]-GR113808.

-

Membrane Preparation: Brain tissue (e.g., guinea pig striatum or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in the assay buffer to a final protein concentration of 100-200 µ g/assay tube.[4][5]

-

Assay Incubation: The membrane homogenate is incubated with a fixed concentration of the radioligand (e.g., [3H]-GR113808, typically at a concentration near its Kd) and varying concentrations of the competing ligand (this compound).[4][5]

-

Total Binding: Radioligand + membranes.

-

Non-specific Binding: Radioligand + membranes + a high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).

-

Competition: Radioligand + membranes + increasing concentrations of this compound.

-

-

Incubation Conditions: The mixture is typically incubated for 60 minutes at room temperature in an appropriate assay buffer (e.g., 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4).[6]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways and Workflows

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR). Its activation initiates a cascade of intracellular events, primarily mediated by adenylyl cyclase.[7][8] this compound, as an antagonist, blocks the initiation of these pathways by 5-HT or other agonists.

Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity through competition assays follows a standardized workflow to ensure reproducibility and accuracy.

Caption: Standardized workflow for a competitive radioligand binding assay.

References

- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to RS-23597-190 Hydrochloride versus its Freebase Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RS-23597-190, a potent and selective 5-HT₄ receptor antagonist. The document focuses on the hydrochloride salt form, for which extensive data is available, and presents a theoretical comparison to its putative freebase form based on general principles of medicinal chemistry. This guide is intended to support research and development activities by providing key physicochemical data, outlining its mechanism of action, and detailing relevant experimental protocols.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties of RS-23597-190 Hydrochloride and Freebase

| Property | RS-23597-190 Hydrochloride | RS-23597-190 Freebase (Predicted) |

| Chemical Name | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate |

| Molecular Formula | C₁₆H₂₃ClN₂O₃ · HCl | C₁₆H₂₄ClN₂O₃ |

| Molecular Weight | 363.28 g/mol | 327.82 g/mol |

| CAS Number | 149719-06-2 | Not available |

| Appearance | White to beige powder | Likely a solid or oil |

| Solubility in Water | Soluble to 100 mM | Expected to have lower aqueous solubility than the hydrochloride salt.[1] |

| Stability | Generally more stable as a solid.[2] | Potentially less stable, especially in solution.[2] |

| Hygroscopicity | May be hygroscopic. | Generally less hygroscopic than the hydrochloride salt. |

| Melting Point | Higher than the freebase due to ionic character. | Lower than the hydrochloride salt. |

Mechanism of Action and Signaling Pathway

RS-23597-190 is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT₄) receptor. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is involved in various physiological processes, including gastrointestinal motility, learning, and memory.

By competitively binding to the 5-HT₄ receptor, RS-23597-190 prevents the endogenous ligand, serotonin (5-HT), from activating the receptor and initiating its downstream signaling cascade. This antagonistic action makes RS-23597-190 a valuable tool for studying the physiological roles of the 5-HT₄ receptor and a potential therapeutic agent for conditions where receptor overactivation is implicated.

In addition to the canonical Gαs/cAMP pathway, the 5-HT₄ receptor can also signal through G-protein independent pathways, such as the activation of Src tyrosine kinase, which in turn can activate the extracellular signal-regulated kinase (ERK) pathway.[4][5]

Below is a diagram illustrating the signaling pathway of the 5-HT₄ receptor and the inhibitory action of RS-23597-190.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the pharmacological properties of 5-HT₄ receptor antagonists like RS-23597-190.

This protocol is used to determine the binding affinity of RS-23597-190 for the 5-HT₄ receptor.

Materials:

-

[³H]-GR113808 (radioligand)

-

RS-23597-190 hydrochloride

-

Membrane preparations from cells expressing 5-HT₄ receptors (e.g., guinea pig striatum)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of RS-23597-190 in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled 5-HT₄ ligand (for non-specific binding) or the RS-23597-190 dilution.

-

Add 50 µL of [³H]-GR113808 to each well.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Analyze the data to determine the Ki value for RS-23597-190.

This ex vivo assay measures the ability of RS-23597-190 to antagonize 5-HT₄ receptor-mediated relaxation in a smooth muscle preparation.

Materials:

-

Male Sprague-Dawley rat

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Carbachol

-

Serotonin (5-HT)

-

RS-23597-190 hydrochloride

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a rat and dissect the esophagus.

-

Isolate the muscularis mucosae and mount tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Contract the tissue with a submaximal concentration of carbachol.

-

Once the contraction is stable, add cumulative concentrations of 5-HT to elicit a concentration-response curve for relaxation.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of RS-23597-190 for 30 minutes.

-

Repeat the 5-HT concentration-response curve in the presence of RS-23597-190.

-

Analyze the rightward shift in the 5-HT concentration-response curve to determine the pA₂ value for RS-23597-190.

This protocol assesses the effect of RS-23597-190 on 5-HT-induced ion transport across the intestinal epithelium.

Materials:

-

Guinea pig ileum

-

Krebs-Ringer bicarbonate solution (gassed with 95% O₂ / 5% CO₂)

-

Serotonin (5-HT)

-

RS-23597-190 hydrochloride

-

Ussing chamber system

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the ileum.

-

Strip the muscle layers to obtain a mucosal-submucosal preparation.

-

Mount the tissue in an Ussing chamber bathed with Krebs-Ringer bicarbonate solution at 37°C.

-

Measure the baseline short-circuit current (Isc), an indicator of net ion transport.

-

Add 5-HT to the serosal side of the tissue and record the change in Isc.

-

After washing and re-equilibration, pre-incubate the tissue with RS-23597-190 on the serosal side.

-

Re-stimulate with 5-HT and record the change in Isc.

-

Analyze the inhibition of the 5-HT-induced Isc response by RS-23597-190.

Bioavailability and Pharmacokinetics

The choice between a hydrochloride salt and a freebase form can significantly impact the bioavailability of a drug.[2]

-

RS-23597-190 Hydrochloride: The higher aqueous solubility of the hydrochloride salt generally leads to better dissolution in the gastrointestinal tract, which is often a prerequisite for good oral bioavailability.[2]

-

RS-23597-190 Freebase (Predicted): The lower aqueous solubility of the freebase form might result in slower or incomplete dissolution, potentially leading to lower and more variable oral bioavailability. However, the more lipophilic nature of the freebase could enhance its ability to permeate cell membranes once dissolved.

In vivo studies have shown that RS-23597-190 hydrochloride is rapidly metabolized in pigs, which may limit its systemic exposure and duration of action.[6]

Stability and Storage

Proper storage is crucial to maintain the integrity of research compounds.

-

RS-23597-190 Hydrochloride: As a salt, it is expected to be more stable in the solid state compared to the freebase.[2] For long-term storage, it is recommended to keep the solid compound at -20°C. Stock solutions should also be stored at low temperatures.

-

RS-23597-190 Freebase (Predicted): The freebase form may be more susceptible to degradation, particularly in solution. It is generally less stable than its corresponding salt form.[2]

Conclusion

RS-23597-190 hydrochloride is a well-characterized, high-affinity, and selective 5-HT₄ receptor antagonist. Its favorable physicochemical properties, particularly its aqueous solubility, make it a suitable tool for in vitro and in vivo research. While specific data on the freebase form of RS-23597-190 is lacking, a theoretical comparison suggests that the hydrochloride salt offers advantages in terms of solubility, stability, and potentially bioavailability for oral administration. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological profile of RS-23597-190 and its potential therapeutic applications. Researchers should consider the distinct properties of the salt versus the freebase form when designing experiments and interpreting results.

References

- 1. Free base - Wikipedia [en.wikipedia.org]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. researchgate.net [researchgate.net]

- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RS 23597-190: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of CAS Number 149719-06-2 (RS 23597-190)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of the compound identified by CAS number 149719-06-2, chemically known as 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, and commonly referred to as RS 23597-190. This document details its mechanism of action as a high-affinity, selective, and competitive 5-HT₄ receptor antagonist. Quantitative data on its binding affinity and functional potency are presented in structured tables. Detailed methodologies for key in vitro and in vivo experiments are provided to facilitate study replication and further investigation. Furthermore, this guide includes visualizations of the 5-HT₄ receptor signaling pathway and a representative experimental workflow using the Graphviz DOT language, adhering to specified formatting requirements.

Introduction

This compound is a synthetic molecule that has been instrumental as a research tool for elucidating the physiological and pathological roles of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1] Its high affinity and selectivity for the 5-HT₄ receptor make it a valuable pharmacological probe in studies related to cognitive function, mood regulation, and gastrointestinal motility.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering detailed information on the pharmacological characteristics and experimental evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 149719-06-2 | |

| Molecular Formula | C₁₆H₂₄Cl₂N₂O₃ | [2] |

| Molecular Weight | 363.28 g/mol | [2] |

| Appearance | White to off-white powder | [2][3] |

| Solubility | Soluble in water to 100 mM | [4] |

| Storage | Sealed in dry, 2-8°C | [2] |

Pharmacological Properties

Mechanism of Action

This compound functions as a selective and competitive antagonist of the 5-HT₄ receptor .[1][4][5] It exhibits high affinity for this receptor, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and preventing the initiation of downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | Radioligand | Tissue Source | -log Ki (M) | Reference |

| 5-HT₄ | [³H]-GR113808 | Guinea-pig striatum | ~8.0 | [2] |

| 5-HT₃ | [³H]-Quipazine | NG108-15 cells | 5.7 ± 0.1 | [2] |

| 5-HT₃ | [³H]-RS 42358-197 | Rat cerebral cortex | 5.7 ± 0.1 | [2] |

| 5-HT₁A | - | - | < 5.5 | [2] |

| 5-HT₂ | - | - | < 5.5 | [2] |

| Dopamine D₁ | - | - | < 5.5 | [2] |

| Dopamine D₂ | - | - | < 5.5 | [2] |

| Muscarinic M₁ | - | - | < 5.5 | [2] |

| Muscarinic M₂ | - | - | < 5.5 | [2] |

| Muscarinic M₃ | - | - | < 5.5 | [2] |

| Muscarinic M₄ | - | - | < 5.5 | [2] |

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | pA₂ / -log KB | Reference |

| Rat oesophageal muscularis mucosae relaxation | 5-HT | 7.8 ± 0.1 (pA₂) | [2] |

| Rat oesophageal muscularis mucosae relaxation | Renzapride or SC-53116 | 8.0 ± 0.01 (-log KB) | [2] |

| Guinea-pig ileal mucosal sheets (short-circuit current) | 5-HT (high potency phase) | 7.3 (-log KB) | [2] |

Signaling Pathways

The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. There is also evidence for Gq/11 and G-protein-independent signaling involving Src kinase. This compound, as an antagonist, blocks these signaling events initiated by 5-HT.

Experimental Protocols

In Vitro: Rat Oesophageal Muscularis Mucosae Relaxation Assay

This assay is a classic functional model to assess the potency of 5-HT₄ receptor ligands.

Objective: To determine the antagonist potency (pA₂) of this compound against 5-HT-induced relaxation of pre-contracted rat oesophageal muscularis mucosae.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized by a humane method.

-

The oesophagus is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1) gassed with 95% O₂ / 5% CO₂.

-

The tunica muscularis mucosae is isolated by careful dissection under a microscope.

-

Strips of the muscularis mucosae are mounted in organ baths containing Krebs-Henseleit solution at 37°C.

-

-

Experimental Procedure:

-

Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 500 mg.

-

Tissues are pre-contracted with carbachol (e.g., 1 µM) to induce a stable tonic contraction.

-

Once a stable contraction is achieved, cumulative concentration-response curves to 5-HT are generated to induce relaxation.

-

For antagonist studies, tissues are incubated with various concentrations of this compound for a pre-determined period (e.g., 30-60 minutes) before the addition of carbachol and subsequent generation of the 5-HT concentration-response curve.

-

-

Data Analysis:

-

The relaxation responses are expressed as a percentage of the carbachol-induced pre-contraction.

-

Schild analysis is performed by plotting the log(concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

-

In Vivo: 5-HT-Induced Tachycardia in the Anaesthetized Micropig

This model assesses the in vivo efficacy of 5-HT₄ receptor antagonists on cardiovascular function.

Objective: To evaluate the ability of this compound to antagonize tachycardia induced by 5-HT in an in vivo setting.

Methodology:

-

Animal Preparation:

-

Miniature pigs (micropigs) are anaesthetized (e.g., with pentobarbital).

-

The animals are bilaterally vagotomized to minimize reflex cholinergic effects on heart rate.

-

Catheters are inserted into a femoral artery for blood pressure monitoring and into a femoral vein for drug administration.

-

Heart rate is continuously monitored using an electrocardiogram (ECG).

-

-

Experimental Procedure:

-

After a stabilization period, a baseline heart rate is established.

-

5-HT is administered intravenously (e.g., 3-10 µg/kg) to induce a tachycardic response.

-

This compound is then administered intravenously (e.g., 6 mg/kg).

-

The 5-HT challenge is repeated at various time points after the administration of this compound to assess the onset and duration of the antagonist effect.

-

-

Data Analysis:

-

The increase in heart rate from baseline following each 5-HT administration is calculated.

-

The percentage inhibition of the 5-HT-induced tachycardia by this compound is determined over time.

-

The half-life of the antagonist effect can be calculated from these data.

-

Conclusion

This compound (CAS 149719-06-2) is a potent and selective 5-HT₄ receptor antagonist with well-characterized in vitro and in vivo pharmacological properties. Its high affinity for the 5-HT₄ receptor and low affinity for other major neurotransmitter receptors make it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT₄ receptor system. The detailed experimental protocols and pharmacological data presented in this guide are intended to support the research and development efforts of scientists in academia and the pharmaceutical industry.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 5-HT4 receptors in rat but not guinea pig, rabbit or dog esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

In Vitro Pharmacological Profile of RS 23597-190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 23597-190 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2] This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological properties.

Data Presentation

Table 1: 5-HT4 Receptor Affinity and Functional Antagonism of this compound

| Parameter | Species/Tissue | Agonist | Value | Reference |

| pA2 | Rat Oesophageal Muscularis Mucosae | 5-HT | 7.8 ± 0.1 | [1] |

| -log KB | Rat Oesophageal Muscularis Mucosae | Renzapride or SC-53116 | 8.0 ± 0.01 | [1] |

| -log KB | Guinea-Pig Ileal Mucosal Sheets | 5-HT | 7.3 | [1] |

pA2 and -log KB are measures of antagonist potency. A higher value indicates greater potency.

Table 2: Selectivity Profile of this compound at Various Receptors

| Receptor | Species/Tissue/Cell Line | -log Ki (apparent affinity) | Reference |

| 5-HT3 | NG 108-15 Cells | 5.7 ± 0.1 | [1] |

| 5-HT3 | Rat Cerebral Cortex | 5.7 ± 0.1 | [1] |

| 5-HT1A | Not Specified | < 5.5 | [1] |

| 5-HT2 | Not Specified | < 5.5 | [1] |

| Muscarinic M1 | Not Specified | < 5.5 | [1] |

| Muscarinic M2 | Not Specified | < 5.5 | [1] |

| Muscarinic M3 | Not Specified | < 5.5 | [1] |

| Muscarinic M4 | Not Specified | < 5.5 | [1] |

| Dopamine D1 | Not Specified | < 5.5 | [1] |

| Dopamine D2 | Not Specified | < 5.5 | [1] |

| Sigma-1 | Guinea Pig Brain | 8.4 | [3] |

| Sigma-2 | Guinea Pig Brain | 6.2 | [3] |

-log Ki is the negative logarithm of the inhibition constant. A higher value indicates greater binding affinity.

Experimental Protocols

Radioligand Binding Assays for Selectivity Profiling

This protocol describes a general method for determining the binding affinity of this compound to various receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex, guinea pig brain) or cells (e.g., NG 108-15) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a final volume of 250-500 µL in 96-well plates.

-

To each well, add:

-

50 µL of assay buffer or this compound at various concentrations.

-

50 µL of a specific radioligand (e.g., [3H]-Quipazine for 5-HT3 receptors, [3H]-RS 42358-197 for cortical 5-HT3 receptors) at a concentration close to its Kd.

-

150 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The plates are incubated for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 25°C).

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Rat Oesophageal Muscularis Mucosae

This protocol describes the determination of the functional antagonist activity of this compound at the 5-HT4 receptor.

1. Tissue Preparation:

-

Male Wistar rats are euthanized, and the oesophagus is dissected out.

-

The muscularis mucosae is isolated and cut into strips.

-

The strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate under a resting tension of approximately 0.5 g for at least 60 minutes.

2. Experimental Procedure:

-

The tissues are pre-contracted with carbachol to induce a stable tone.

-

A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT, renzapride, or SC-53116) is generated to measure the relaxation response.

-

The tissues are washed and allowed to recover.

-

The tissues are then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the same agonist is generated in the presence of this compound.

-

This procedure is repeated with several different concentrations of this compound.

3. Data Analysis (Schild Analysis):

-

The dose-ratio is calculated for each concentration of this compound. The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line.

Mandatory Visualizations

Caption: 5-HT4 Receptor Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Characterizing a Competitive Antagonist.

Caption: Logical Flow for Determining the In Vitro Selectivity Profile of an Antagonist.

References

Preliminary Studies on the Effects of RS 23597-190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo pharmacological studies of RS 23597-190, a potent and selective 5-HT4 receptor antagonist. The information presented is collated from foundational research to serve as a detailed resource for professionals in drug development and scientific research.

Core Compound Profile

This compound, with the chemical name 3-(piperdine-1-yl)-propyl-4-amino-5-chloro-2-methoxy benzoate hydrochloride, has been identified as a high-affinity, selective, and competitive antagonist of the 5-HT4 receptor.[1][2] Its utility as a research tool for the characterization of the 5-HT4 receptor has been established through a variety of preclinical studies.[1][]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing insights into the potency, selectivity, and functional effects of this compound.

Table 1: In Vitro Receptor Affinity and Potency

| Parameter | Agonist Used | Preparation | Value | Citation |

| pA2 | 5-HT | Rat oesophageal muscularis mucosae | 7.8 ± 0.1 | [1] |

| -log KB | Renzapride or SC-53116 | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |

| -log KB | 5-HT | Guinea-pig ileal mucosal sheets | 7.3 | [1] |

| -log Ki | [3H]-quipazine | NG 108-15 cell membranes (5-HT3 sites) | 5.7 ± 0.1 | [1] |

| -log Ki | [3H]-RS 42358-197 | Rat cerebral cortex membranes (5-HT3 sites) | 5.7 ± 0.1 | [1] |

Table 2: Receptor Selectivity Profile

| Receptor Subtype | Apparent Affinity (-log Ki) | Citation |

| 5-HT1A | < 5.5 | [1] |

| 5-HT2 | < 5.5 | [1] |

| Muscarinic M1, M2, M3, M4 | < 5.5 | [1] |

| Dopamine D1, D2 | < 5.5 | [1] |

Table 3: In Vivo Pharmacological Effects

| Species | Model | Parameter | Dose/Concentration | Effect | Citation |

| Rat (conscious, restrained) | von Bezold Jarisch reflex (induced by 2-methyl 5-HT) | ID50 | 300 µg kg⁻¹ min⁻¹ (i.v. infusion) | Antagonism of the reflex | [1] |

| Micropig (anaesthetized, bilaterally vagotomized) | 5-HT-induced tachycardia | Half-life | 6 mg kg⁻¹ (i.v.) | 77 (63-99) min | [1] |

| Diabetic Mice | High glucose-induced superoxide production in 661W cells | - | 10 µM (4 days) | Significant inhibition of superoxide production | [2] |

| Rat | Spontaneous firing of subthalamic nucleus neurons | - | 30 µM | Partial reversal of 5-HT-induced increase in firing frequency | [4] |

| Primary Hippocampal Cell Cultures | Calcium activity | - | 10 µM (single application) | Notable inhibition of calcium activity | [5] |

Key Experimental Protocols

Detailed methodologies for the foundational experiments that characterized the pharmacological profile of this compound are outlined below.

Rat Oesophageal Muscularis Mucosae Preparation (for pA2 and -log KB determination)

-

Tissue Preparation: The muscularis mucosae from the rat oesophagus is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Contraction Induction: The tissue is precontracted with carbachol.

-

Agonist Response: Cumulative concentration-response curves to a 5-HT4 agonist (e.g., 5-HT, renzapride, or SC-53116) are generated to induce relaxation.

-

Antagonist Incubation: The preparation is incubated with varying concentrations of this compound for a predetermined period.

-

Data Analysis: The agonist concentration-response curves are re-determined in the presence of the antagonist. The Schild plot analysis is used to calculate the pA2 value, and affinity estimates (-log KB) are also determined.[1]

Guinea-Pig Ileal Mucosal Sheets (for Short-Circuit Current Measurement)

-

Tissue Preparation: Mucosal sheets from the guinea-pig ileum are mounted in Ussing chambers.

-

Measurement Setup: The tissues are bathed in an appropriate physiological saline solution, and the short-circuit current (Isc) is measured.

-

Agonist Application: 5-HT is added to the serosal side to induce a biphasic increase in Isc. The high-potency phase is mediated by 5-HT4 receptors.

-

Antagonist Effect: this compound is added to assess its inhibitory effect on the 5-HT-induced Isc increase.

-

Data Analysis: The -log KB value for this compound is calculated from its ability to inhibit the high-potency phase of the 5-HT response.[1]

Rat Isolated Vagus Nerve Preparation (for Depolarization Studies)

-

Tissue Preparation: The isolated vagus nerve from the rat is placed in a recording chamber.

-

Electrophysiological Recording: Extracellular recordings are made to measure nerve depolarization.

-

Agonist-Induced Depolarization: 5-HT is applied, which elicits a biphasic depolarization: a slow, maintained depolarization at low concentrations (mediated by 5-HT4 receptors) and a rapid, transient depolarization at higher concentrations (mediated by 5-HT3 receptors).

-

Selective Antagonism: this compound (e.g., at 1 µM) is applied to selectively abolish the slow depolarizing phase, confirming its 5-HT4 antagonist activity.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.

Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by this compound.

References

RS-23597-190: A Technical Guide for Investigating 5-HT4 Receptor Function

For Researchers, Scientists, and Drug Development Professionals